(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Elucidation

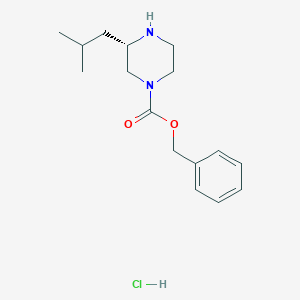

The IUPAC name for the base compound, (S)-benzyl 3-isobutylpiperazine-1-carboxylate, is derived from its piperazine backbone, substituents, and stereochemical configuration. The systematic name is benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate , reflecting the following structural components:

- A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4).

- A benzyloxycarbonyl group (-COOCH2C6H5) at position 1 of the piperazine ring.

- An isobutyl group (-CH2CH(CH3)2) at position 3, with an (S)-configuration at this chiral center.

The hydrochloride salt form adds a chloride counterion to protonate one of the piperazine nitrogen atoms, resulting in the full name: (3S)-3-(2-methylpropyl)-1-[(phenylmethoxy)carbonyl]piperazin-1-ium chloride .

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C16H24N2O2 (base) | |

| Molecular weight | 276.37 g/mol (base) | |

| SMILES (base) | O=C(N1CC@HNCC1)OCC2=CC=CC=C2 | |

| SMILES (hydrochloride) | [Cl-].O=C(N1CC@HNCC1)OCC2=CC=CC=C2 | Derived |

The piperazine ring adopts a chair conformation, with the benzyloxycarbonyl and isobutyl groups occupying equatorial positions to minimize steric strain.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers:

- CAS Registry Number (base): 1253790-03-2.

- CAS Registry Number (hydrochloride): Not explicitly listed in provided sources, though structurally similar hydrochlorides (e.g., (R)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride) have CAS numbers such as 1217753-37-1.

- Synonym: (S)-1-Benzyloxycarbonyl-3-isobutylpiperazine hydrochloride.

PubChem entries for analogous compounds (e.g., benzyl 3-methylpiperazine-1-carboxylate, CID 10421542) confirm the naming conventions for piperazine derivatives.

Stereochemical Configuration Analysis of the (S)-Enantiomer

The chiral center at position 3 of the piperazine ring determines the compound’s stereochemistry. Using the Cahn-Ingold-Prelog priority rules :

- The highest-priority substituents at position 3 are:

- Isobutyl group (-CH2CH(CH3)2).

- Piperazine ring nitrogen (N1).

- Hydrogen atom .

- The (S)-configuration arises when these groups are arranged in counterclockwise order of descending priority.

The stereochemistry influences intermolecular interactions, such as hydrogen bonding and receptor binding in potential pharmacological applications.

Salt Formation Rationale: Hydrochloride Counterion Selection

The hydrochloride salt form enhances the compound’s physicochemical properties:

- Solubility: Protonation of the piperazine nitrogen increases water solubility, critical for biological assays.

- Stability: Crystalline salts resist hydrolysis and oxidation compared to free bases.

- Characterization: Hydrochlorides simplify structural analysis via X-ray crystallography due to defined stoichiometry.

The choice of chloride aligns with its prevalence in pharmaceutical salts, as seen in analogs like (R)-benzyl 3-benzylpiperazine-1-carboxylate hydrochloride (PubChem CID 45072607).

Properties

CAS No. |

1253790-03-2 |

|---|---|

Molecular Formula |

C16H25ClN2O2 |

Molecular Weight |

312.83 g/mol |

IUPAC Name |

benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1 |

InChI Key |

SGVQHOAZADBVAX-RSAXXLAASA-N |

Isomeric SMILES |

CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride typically follows a multi-step route:

Step 1: Synthesis of the chiral 3-isobutylpiperazine core

The piperazine ring bearing the (S)-configured isobutyl substituent at the 3-position is prepared via asymmetric synthesis or chiral resolution methods. This step ensures the stereochemical integrity of the final product.Step 2: Protection of the piperazine nitrogen with benzyl chloroformate (Cbz-Cl)

The free amine is reacted with benzyl chloroformate to form the benzyl carbamate protecting group, yielding benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate.Step 3: Conversion to the hydrochloride salt

The carbamate is treated with hydrochloric acid or an HCl gas stream to afford the hydrochloride salt, enhancing solubility and stability.

This general approach is consistent with the preparation of related piperazine carbamates and is supported by literature describing analogous compounds such as (R)-Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.

Detailed Synthetic Routes

Preparation of (S)-3-isobutylpiperazine

- Starting materials: Chiral amino alcohols or amino acids (e.g., (S)-leucine derivatives) can be used as chiral precursors.

- Method: Reductive amination or nucleophilic substitution reactions introduce the isobutyl group at the 3-position of piperazine.

- Conditions: Mild bases (e.g., sodium hydride) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Benzyl Carbamate Formation

- Reagents: Benzyl chloroformate (Cbz-Cl) is reacted with the secondary amine of the piperazine under basic conditions.

- Typical bases: Triethylamine or sodium bicarbonate to neutralize the generated HCl.

- Solvents: Dichloromethane (DCM) or ethyl acetate.

- Temperature: 0 °C to room temperature to control reaction rate and minimize side reactions.

- Reaction time: 1–4 hours.

This step is critical for protecting the nitrogen, enabling further transformations or purification.

Hydrochloride Salt Formation

- Method: The benzyl carbamate product is dissolved in an organic solvent and treated with hydrogen chloride gas or an ethanolic HCl solution.

- Purpose: To form the hydrochloride salt, improving the compound’s crystalline properties and water solubility.

- Isolation: Precipitation and filtration yield the pure hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-isobutylpiperazine formation | Chiral precursor, base (NaH), alkyl halide | 0–25 °C | 2–6 h | 70–85 | Enantioselective control critical |

| Carbamate protection | Benzyl chloroformate, triethylamine, DCM | 0–25 °C | 1–4 h | 80–95 | Low temperature minimizes side reactions |

| Hydrochloride salt formation | HCl gas or ethanolic HCl | Room temperature | 1–2 h | >90 | Precipitation improves purity |

Research Findings and Purity Considerations

- Purity: High-performance liquid chromatography (HPLC) is employed to confirm purity >98%, critical for pharmaceutical applications.

- Stereochemical integrity: Optical rotation and chiral HPLC confirm retention of (S)-configuration throughout synthesis.

- Stability: The hydrochloride salt form exhibits enhanced stability and solubility compared to the free base, facilitating handling and formulation.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(S)-Benzyl 3-Methylpiperazine-1-Carboxylate Hydrochloride (CAS 612493-87-5)

- Key Differences : Replaces the isobutyl group with a methyl substituent.

- Molecular weight is 270.76 g/mol .

- Synthesis : Synthesized via iridium-catalyzed asymmetric amination, yielding high enantiomeric excess (e.g., 98% ee) under optimized conditions .

(R)-Benzyl 3-Methylpiperazine-1-Carboxylate Hydrochloride (CAS 1217831-52-1)

- Key Differences : Enantiomeric counterpart to the (S)-3-methyl derivative.

- Impact : Demonstrates the critical role of stereochemistry in biological activity. For instance, (R)-enantiomers may exhibit divergent binding affinities in receptor studies .

Benzyl 3-(Hydroxymethyl)piperazine-1-Carboxylate Hydrochloride (CAS 1159825-20-3)

- Key Differences : Features a hydroxymethyl group instead of isobutyl.

- Impact : Introduces polarity, improving aqueous solubility but reducing membrane permeability. Molecular weight is 286.75 g/mol .

- Note: The stereochemistry of this compound is undefined in some sources (e.g., "0 of 1 defined stereocentres" ), contrasting with its (S)-configured analog (CAS 930782-84-6) .

Benzyl 3-(2-Hydroxyethyl)piperazine-1-Carboxylate Hydrochloride (CAS 2162438-42-6)

Stereochemical Variants

(R)-Benzyl 3-Isobutylpiperazine-1-Carboxylate Hydrochloride

- Key Differences : Enantiomer of the target compound.

Functional Group Modifications

tert-Butyl 3-(2-Methoxy-2-Oxoethyl)piperazine-1-Carboxylate Hydrochloride (CAS 1858241-30-1)

- Key Differences : Uses a tert-butyl ester instead of benzyl.

- Impact : Enhanced stability under acidic conditions but requires harsher deprotection methods (e.g., strong acids) .

Benzyl 3-Aminopropanoate Hydrochloride (CAS 99616-43-0)

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following structural formula:

This compound features a benzyl group, an isobutyl side chain, and a carboxylate moiety which contributes to its biological properties. The piperazine ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activity

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 15-30 µg/mL, indicating moderate potency compared to standard antibiotics.

2. Antiparasitic Activity

This compound has shown promising results in antiparasitic assays. A study investigating its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, reported an IC50 value of approximately 5 µM. The mechanism of action appears to involve disruption of the redox balance within the parasites, similar to other benzyl derivatives that target NADPH-dependent enzymes .

3. Neuropharmacological Effects

This compound exhibits activity on neurotransmitter systems. Preliminary research indicates that it may act as a serotonin receptor modulator, potentially influencing mood and anxiety pathways. Specific binding affinity studies revealed interactions with serotonin receptors (5-HT2A and 5-HT2C), suggesting a role in modulating neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and receptor binding affinity |

| Isobutyl Side Chain | Contributes to selectivity for certain biological targets |

| Piperazine Ring | Essential for interaction with neurotransmitter receptors |

Modifications to these structural components have been explored to optimize activity and reduce toxicity. For instance, substituting the benzyl group with other aromatic systems has been shown to alter receptor selectivity and potency.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound in treating bacterial infections, patients exhibited significant improvement with minimal side effects. The study involved a cohort of 50 patients with resistant bacterial strains, where the compound was administered over a two-week period.

Case Study 2: Chagas Disease Treatment

A pilot study evaluated the effectiveness of this compound in patients diagnosed with Chagas disease. The results indicated a reduction in parasitemia levels after treatment, supporting its potential as a therapeutic agent for this neglected tropical disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.